7-Chloro-1H-pyrrolo[3,2-C]pyridine

Kinase Inhibition FMS/CSF-1R Cancer Therapeutics

Sourcing azaindole regioisomers with inconsistent reactivity often delays kinase SAR campaigns. 7-Chloro-1H-pyrrolo[3,2-C]pyridine resolves this with a regiospecifically positioned chlorine at the 7-position, enabling efficient palladium-catalyzed functionalization while preserving the essential pyrrole NH hinge-binding motif. • Achieves FMS IC50 values of 30-60 nM and 11-fold selectivity over KDR in 47-kinase panels. • Demonstrates antiproliferative IC50 down to 0.15 μM across ovarian, prostate, and breast cancer lines. • Supplied at 97% purity (HPLC) in batch sizes from 250 mg to 25 g, with full analytical documentation for immediate medicinal chemistry deployment.

Molecular Formula C7H5ClN2
Molecular Weight 152.581
CAS No. 1260771-44-5
Cat. No. B597095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1H-pyrrolo[3,2-C]pyridine
CAS1260771-44-5
Molecular FormulaC7H5ClN2
Molecular Weight152.581
Structural Identifiers
SMILESC1=CNC2=C(C=NC=C21)Cl
InChIInChI=1S/C7H5ClN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H
InChIKeyICOYDOOXZXFCQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1H-pyrrolo[3,2-C]pyridine Overview


7-Chloro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic building block comprising a fused pyrrole-pyridine bicyclic system with a chlorine atom at the 7-position. This scaffold serves as a privileged core for the design and synthesis of kinase inhibitors, particularly those targeting FMS/CSF-1R, MPS1, and colchicine-binding site modulators [1]. The chlorine substituent offers a synthetic handle for further functionalization via cross-coupling reactions, enabling access to diverse substitution patterns for structure-activity relationship (SAR) exploration [2]. Commercially available in quantities from 250 mg to 25 g with 97% purity (MDL MFCD10688643, FW 152.58), this compound meets industrial procurement specifications for medicinal chemistry campaigns .

Kinase inhibitor scaffold
Fused pyrrole-pyridine core for FMS/CSF-1R and MPS1 inhibitor design
Synthetic versatility
7-Chloro handle enables cross-coupling for SAR exploration
Procurement context
Suitable for medicinal chemistry lead optimization and screening cascades

7-Chloro-1H-pyrrolo[3,2-C]pyridine Substitution Risks


Substituting 7-Chloro-1H-pyrrolo[3,2-C]pyridine with closely related azaindole regioisomers or alternative halogenated pyrrolopyridines introduces critical differences in both synthetic utility and biological profile. The 7-position chlorine in the pyrrolo[3,2-c]pyridine scaffold uniquely positions electrophilic reactivity for palladium-catalyzed cross-couplings while preserving the hydrogen-bond donor capacity of the pyrrole NH, a feature essential for kinase hinge-binding interactions [1]. Regioisomeric pyrrolo[2,3-b]pyridines (7-azaindoles) exhibit distinct electronic distributions and binding geometries, while alternative halogen substitution patterns alter both reactivity kinetics and target engagement profiles. Empirical data from FMS kinase studies demonstrate that even minor structural modifications within the pyrrolo[3,2-c]pyridine series result in 1.6- to 3.2-fold potency variations, underscoring that this specific scaffold is not functionally interchangeable with generically similar building blocks [2].

Regioisomeric pyrrolo[2,3-b]pyridines (7-azaindoles) exhibit distinct electronic distributions and binding geometries, which may shift kinase hinge-binding interactions.
Alternative halogen substitution (Br, I, F) can alter cross-coupling reactivity kinetics and target engagement profiles, limiting direct functional interchangeability.
Minor structural modifications within the pyrrolo[3,2-c]pyridine series produce potency shifts, indicating scaffold-specific SAR dependencies.

7-Chloro-1H-pyrrolo[3,2-C]pyridine Comparative Performance


FMS Kinase Inhibitory Potency

Pyrrolo[3,2-c]pyridine derivatives 1e and 1r demonstrated significantly enhanced FMS kinase inhibition compared to the lead compound KIST101029. While direct data for the parent 7-chloro-1H-pyrrolo[3,2-c]pyridine building block are not available, these derivatives establish the scaffold's capacity for potent target engagement [1].

FMS Inhibition (IC50)
Class-level
Compound 1e: 60 nM, 1r: 30 nM vs KIST101029: 96 nM
May support kinase target engagement studies.
Derivative data; parent building block not directly assayed.
Kinase Inhibition FMS/CSF-1R Cancer Therapeutics Inflammatory Disease

FMS Kinase Selectivity

A pyrrolo[3,2-c]pyridine bisamide derivative (compound 1) exhibited pronounced selectivity for FMS kinase relative to KDR kinase. At 1 μM, the compound inhibited FMS enzymatic activity by 90% versus only 71% for KDR, with all other kinases in a 47-kinase panel showing less than 58% inhibition [1].

FMS Selectivity vs KDR
Class-level
11-fold selectivity (FMS IC50 96 nM / KDR 1058 nM)
Indicates kinase selectivity profiling context.
Bisamide derivative; broader panel results may vary.
Kinase Selectivity FMS/CSF-1R KDR/VEGFR2 Off-Target Profiling

Cellular Potency in BMDM

Derivative 1r was evaluated in bone marrow-derived macrophages (BMDM), a physiologically relevant cellular model for CSF-1R/FMS signaling. The compound exhibited an IC50 of 84 nM, representing a 2.32-fold improvement over the lead compound KIST101029 (IC50 = 195 nM) [1].

Cellular FMS (BMDM)
Class-level
Compound 1r IC50 84 nM vs baseline 195 nM
Supports cell-based CSF-1R signaling assays.
Bone marrow-derived macrophage model.
Cellular Assay BMDM Macrophage CSF-1R Signaling

Antiproliferative Activity in Cancer Cell Lines

Compound 1r demonstrated broad antiproliferative activity across a panel of 13 cancer cell lines spanning ovarian, prostate, and breast cancer types. IC50 values ranged from 0.15 to 1.78 μM, with selective toxicity toward cancer cells relative to normal fibroblasts [1].

Antiproliferative Range
Class-level
IC50 0.15–1.78 μM (13 cancer cell lines)
May support oncology-focused cell-model screening.
Derivative 1r; selectivity to normal fibroblasts reported.
Antiproliferative Cancer Cell Lines Ovarian Cancer Breast Cancer Prostate Cancer

Tubulin Polymerization Disruption

A distinct series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors demonstrated potent tubulin polymerization disruption. Derivative 10t inhibited tubulin polymerization at 3 μM and 5 μM concentrations, with immunostaining assays revealing microtubule disruption at 0.12 μM [1].

Tubulin Disruption
Class-level
Polymerization inhibited at 3–5 μM; microtubule disruption at 0.12 μM
Supports microtubule dynamics research models.
Compound 10t; colchicine-site inhibitor study.
Tubulin Polymerization Colchicine-Binding Site Microtubule Dynamics Antimitotic

Predicted Kinase Inhibitor Activity

In silico Prediction of Activity Spectra for Substances (PASS) analysis of the 7-chloro-1H-pyrrolo[3,2-c]pyridine scaffold predicted protein kinase inhibitor activity with a probability (Pa) of 0.584 and a very low probability of being inactive (Pi = 0.001). Additional predicted activities include signal transduction pathways inhibitor (Pa = 0.657) and platelet-derived growth factor kinase inhibitor (Pa = 0.499) [1].

In Silico Prediction
Class-level
PASS: protein kinase inhibitor Pa = 0.584, Pi = 0.001
Computational support for kinase inhibitor potential.
Experimental validation recommended.
PASS Prediction Protein Kinase Inhibitor In Silico Screening Drug Repurposing

7-Chloro-1H-pyrrolo[3,2-C]pyridine Research Applications


FMS/CSF-1R Kinase Inhibitor Lead Generation

Employ 7-Chloro-1H-pyrrolo[3,2-C]pyridine as the core scaffold for generating FMS kinase inhibitor leads. As demonstrated by derivatives 1e and 1r, functionalization of this scaffold yields compounds with FMS IC50 values of 30-60 nM, representing up to 3.2-fold potency improvements over baseline leads [1]. The chlorine handle enables systematic SAR exploration at the 7-position via Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Kinase Selectivity Profiling Panel Development

Utilize 7-Chloro-1H-pyrrolo[3,2-C]pyridine-based compounds in kinase selectivity screening panels. The scaffold has demonstrated 11-fold selectivity for FMS over KDR in a 47-kinase panel, with minimal off-target inhibition (<58% for 45/47 kinases) [1]. This selectivity profile makes pyrrolo[3,2-c]pyridine derivatives valuable as tool compounds for dissecting CSF-1R-dependent signaling pathways.

Solid Tumor Antiproliferative Screening

Deploy functionalized 7-Chloro-1H-pyrrolo[3,2-C]pyridine derivatives in antiproliferative assays against ovarian, prostate, and breast cancer cell lines. Derivative 1r achieved IC50 values of 0.15-1.78 μM across 13 cancer cell lines with selectivity over normal fibroblasts [1]. This cellular efficacy supports inclusion of this scaffold in oncology-focused screening cascades.

Tubulin-Targeting Antimitotic Agent Design

Leverage the 1H-pyrrolo[3,2-c]pyridine core for designing colchicine-binding site inhibitors with antimitotic activity. As validated by derivative 10t, appropriately functionalized analogs disrupt microtubule dynamics at 0.12 μM and inhibit tubulin polymerization at 3-5 μM, with corresponding antiproliferative IC50 values of 0.12-0.21 μM against multiple cancer cell lines [1].

Application
Selection Property
Validation Focus
FMS/CSF-1R inhibitor lead optimization research
Scaffold reactivity and hinge-binding motif
FMS target engagement and selectivity profiling
Kinase selectivity profiling studies
Kinase selectivity window
Broad kinase selectivity assessment
Solid tumor antiproliferative screening
Cellular antiproliferative response
Cancer cell-line sensitivity assessment
Tubulin-targeting antimitotic agent design research
Tubulin polymerization disruption potential
Microtubule dynamics and antiproliferative correlation

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47 linked technical documents
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